2-Amino-2-(4-(methylthio)phenyl)propan-1-ol is a chiral amino alcohol with diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by its unique functional groups, which include an amino group and a hydroxyl group, making it a valuable intermediate in various chemical reactions. The compound's IUPAC name reflects its structural complexity, indicating the presence of a methylthio group attached to a phenyl ring.
The compound is classified under several categories based on its chemical properties and potential applications. It is recognized as an intermediate in the synthesis of pharmaceuticals and is also noted for its potential endocrine-disrupting properties, leading to its classification as a substance of very high concern in the European Union . Its molecular formula is , and it has a molecular weight of approximately 215.31 g/mol .
The synthesis of 2-Amino-2-(4-(methylthio)phenyl)propan-1-ol can be achieved through multiple synthetic routes. A common method involves the following steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization or chromatography are commonly utilized .
The molecular structure of 2-Amino-2-(4-(methylthio)phenyl)propan-1-ol can be represented using various notations:
CC(C)(C(C1=CC=C(C=C1)SC)N)O
XQFZQKJYQWZKAX-UHFFFAOYSA-N
This structure reveals the presence of a branched carbon chain, an amino group, and a hydroxyl group, which contribute to its reactivity and interaction with biological systems .
2-Amino-2-(4-(methylthio)phenyl)propan-1-ol can undergo several chemical reactions:
The major reagents used in these reactions include:
The mechanism of action for 2-Amino-2-(4-(methylthio)phenyl)propan-1-ol primarily involves its interaction with biological targets due to its structural features. The amino group can form hydrogen bonds with receptors, while the hydroxyl group may participate in further chemical interactions, influencing biological pathways. This compound's potential as an endocrine disruptor highlights its ability to interfere with hormonal signaling pathways, which could have implications for reproductive health .
Some key physical properties include:
Chemical properties include:
2-Amino-2-(4-(methylthio)phenyl)propan-1-ol has several notable applications:
Chiral pool synthesis leverages enantiomerically pure natural compounds as starting materials to confer stereocontrol. For 2-amino-2-(4-(methylthio)phenyl)propan-1-ol, chiral amino acids (e.g., L-alanine) or terpenes serve as stereogenic templates. A typical route involves:
Table 1: Chiral Pool Approaches
Chiral Template | Key Reaction | Solvent System | Enantioselectivity |
---|---|---|---|
L-Alanine | SN₂ with 4-(MeS)PhCH₂Br | Ethanol/H₂O (50:50) | >99% ee |
(R)-Glyceraldehyde | Reductive Amination | Tetrahydrofuran | 92% ee |
Limitations include restricted substrate flexibility and purification challenges, necessitating chromatographic separation to achieve >99% ee [3] [6].
Asymmetric hydrogenation of prochiral ketones is a cornerstone for enantioselective synthesis. The ketone precursor 2-(4-(methylthio)phenyl)-2-nitropropan-1-ol undergoes reduction via:
Critical parameters include:
SN reactions on halogenated scaffolds enable C–N bond formation. Primary 1-(4-(methylthio)phenyl)-2-bromo-1-propanone reacts with ammonia or amines:
Table 2: Nucleophilic Substitution Conditions
Substrate | Nucleophile | Solvent | Temp/Time | Yield |
---|---|---|---|---|
1-(4-(MeS)Ph)-2-bromopropanone | NH₃ (conc.) | Ethanol | 70°C, 12 h | 78% |
1-(4-(MeS)Ph)-2-chloroethanol | NaN₃ | DMF/H₂O | 100°C, 8 h | 85% |
Azide displacement (e.g., using NaN₃) followed by Staudinger reduction provides amine precursors without racemization [3] [6].
Improving sustainability involves solvent replacement and catalytic recycling:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8